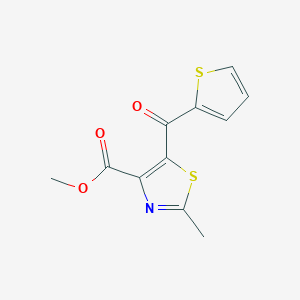
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is a chromogenic substrate widely used in biochemical research. This compound is particularly valuable for its ability to stain bacteria and detect pathogens such as Listeria monocytogenes and Salmonella enterica . It is also utilized in food testing and various other research applications.
準備方法
The synthesis of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside involves multiple steps, starting with the preparation of the umbelliferyl derivative. The trifluoromethyl group is introduced through a series of reactions involving trifluoromethylation agents. The final step involves the glycosylation of the umbelliferyl derivative with cellotriose under specific conditions to yield the desired product . Industrial production methods typically involve optimizing these steps to ensure high yield and purity.
化学反応の分析
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group. Common reagents and conditions for these reactions include mild temperatures and neutral pH to maintain the integrity of the glycosidic bonds.
科学的研究の応用
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various assays to detect enzyme activity.
Biology: Employed in staining bacteria and detecting pathogens in food samples.
Medicine: Utilized in diagnostic assays to identify bacterial infections.
Industry: Applied in quality control processes in the food industry to ensure the absence of harmful pathogens.
作用機序
The mechanism of action of 4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside involves its hydrolysis by specific enzymes, releasing the fluorescent umbelliferyl moiety. This fluorescence can be measured to quantify enzyme activity or the presence of specific pathogens. The molecular targets include glycosidases that cleave the glycosidic bonds, releasing the fluorescent product .
類似化合物との比較
4-(Trifluoromethyl)umbelliferyl-b-D-cellotrioside is unique due to its trifluoromethyl group, which enhances its stability and fluorescence properties. Similar compounds include:
4-Methylumbelliferyl β-D-cellotrioside: Lacks the trifluoromethyl group, resulting in different fluorescence characteristics.
6,8-Difluoro-4-methylumbelliferyl β-D-cellotrioside: Contains difluoro groups instead of a trifluoromethyl group, affecting its reactivity and fluorescence.
These comparisons highlight the unique properties of this compound, making it a valuable tool in various research applications.
特性
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35F3O18/c29-28(30,31)10-4-15(35)44-11-3-8(1-2-9(10)11)43-25-21(41)18(38)23(13(6-33)46-25)49-27-22(42)19(39)24(14(7-34)47-27)48-26-20(40)17(37)16(36)12(5-32)45-26/h1-4,12-14,16-27,32-34,36-42H,5-7H2/t12-,13-,14-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEGIKFULSNPJZ-KHEBRHQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F3O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)
![ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate](/img/structure/B1415677.png)


![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)

![2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine](/img/structure/B1415684.png)
![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)

![2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415691.png)
![5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1415692.png)


